molecular formula C18H23N5O3 B1668204 Cafedrine CAS No. 58166-83-9

Cafedrine

Katalognummer B1668204
CAS-Nummer: 58166-83-9
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: UJSKUDDDPKGBJY-WFASDCNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cafedrine, also known as norephedrinoethyltheophylline, is a chemical linkage of norephedrine and theophylline. It is a cardiac stimulant used to increase blood pressure in people with hypotension .


Molecular Structure Analysis

Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 .


Physical And Chemical Properties Analysis

Cafedrine has the molecular formula C18H23N5O3 and a molar mass of 357.414 g·mol−1 . Other physical and chemical properties are not detailed in the search results.

Wissenschaftliche Forschungsanwendungen

Cafedrine/Theodrenaline in Anesthesia and Emergency Medicine

Cafedrine, in combination with theodrenaline (20:1 ratio, marketed as Akrinor®), is extensively used in Germany for managing hypotensive states during anesthesia and emergency medicine. This formulation, available since 1963, is known for its rapid increase in mean arterial pressure, characterized by an increase in cardiac preload, stroke volume, and cardiac output. Notably, its systemic vascular resistance and heart rate remain mostly unchanged. The drug shows effectiveness in obstetric anesthesia without adverse effects on umbilical cord pH or APGAR scores (Bein, Christ, & Eberhart, 2017).

Comparing Cafedrine/Theodrenaline to Ephedrine

A study titled "A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine" analyzed the effectiveness of these drugs in restoring arterial blood pressure during surgery. The study found that both drugs were effective in this context, with cafedrine/theodrenaline being a popular choice in Germany (Eberhart et al., 2018).

Effects on Hemodynamics During Anesthesia

Another study focused on cafedrine/theodrenaline's hemodynamic effects during anesthesia-induced hypotension. It showed that the drug combination effectively increased mean arterial blood pressure through its combined effects on preload, contractility, and afterload, without significantly altering cardiovascular efficiency (Weitzel et al., 2018).

Use in Cesarean Sections

Research on the impact of cafedrine/theodrenaline during spinal anesthesia for Cesarean delivery revealed that it rapidly and sustainably increases blood pressure without negatively impacting umbilical arterial cord pH and APGAR scores. This indicates its safety and effectiveness in obstetric settings (Clemens, Quednau, Heller, & Klaschik, 2010).

Comparison with Phenylephrine

In a study comparing phenylephrine and cafedrine/theodrenaline for spinal anaesthesia-induced maternal hypotension during caesarean section, it was found that phenylephrine was not superior to cafededrine/theodrenaline in treating this condition. This suggests the effectiveness of cafedrine/theodrenaline in managing hypotension during caesarean sections (Porsche, Steinhardt, Knoerlein, & Schick, 2022).

Management of Vasovagal Syncope

The application of cafedrine in the management of vasovagal syncope was explored in a network meta-analysis. However, it was found that none of the included pharmacological therapies, including cafedrine, significantly reduced the recurrence of vasovagal syncope compared to placebo (Loomba, Nijhawan, Aggarwal, & Arora, 2017).

Intraoperative Hypotension Treatment

Cafedrine/theodrenaline has also been studied for its effectiveness in treating intraoperative hypotension. A comparative study with ephedrine highlighted that while both drugs effectively stabilize blood pressure, cafedrine/theodrenaline led to a more pronounced increase in blood pressure from baseline and required fewer additional interventions (Eberhart et al., 2020).

Zukünftige Richtungen

Future areas of research on Cafedrine could include a more comprehensive description of the pharmacokinetics, further elucidation of the mechanism of action of each of the components and their cleavage products, and characterization of the effects of Cafedrine on various physiological systems .

Eigenschaften

IUPAC Name

7-[2-[(1-hydroxy-1-phenylpropan-2-yl)amino]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2/h4-8,11-12,15,19,24H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSKUDDDPKGBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866678
Record name Cafedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cafedrine

CAS RN

14535-83-2, 58166-83-9
Record name Norephendrinetheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014535832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cafedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cafedrine
Reactant of Route 2
Reactant of Route 2
Cafedrine
Reactant of Route 3
Reactant of Route 3
Cafedrine
Reactant of Route 4
Reactant of Route 4
Cafedrine
Reactant of Route 5
Reactant of Route 5
Cafedrine
Reactant of Route 6
Reactant of Route 6
Cafedrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.